molecular formula C21H27N5O2S B12160893 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B12160893
M. Wt: 413.5 g/mol
InChI Key: JIDKGYDTLFMORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure features:

  • A pyridazin-3(2H)-one core substituted at positions 2 and 4.
  • A 2-oxoethyl linker at position 2, connected to a 4-benzylpiperazine moiety.
  • A thiomorpholin-4-yl group at position 6, where sulfur replaces oxygen in the morpholine ring.

The thiomorpholine group enhances lipophilicity and may influence metabolic stability, while the benzylpiperazine moiety contributes to receptor-binding versatility, particularly in neurological or antiviral targets .

Properties

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C21H27N5O2S/c27-20-7-6-19(24-12-14-29-15-13-24)22-26(20)17-21(28)25-10-8-23(9-11-25)16-18-4-2-1-3-5-18/h1-7H,8-17H2

InChI Key

JIDKGYDTLFMORO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The pyridazinone ring is typically constructed via cyclocondensation of 1,4-dicarbonyl precursors with hydrazines. For the target compound, 3-oxo-2,3-dihydro-pyridazine-6-carboxylic acid derivatives serve as key intermediates.

Example protocol (adapted from patent US20080045705):

  • React ethyl 3,5-diketohexanoate with thiomorpholine-4-carbohydrazide in ethanol at 80°C for 12 hours.

  • Acidify with HCl to precipitate the pyridazinone-thiomorpholine hybrid.

  • Purify via recrystallization from ethanol/water (4:1), yielding 6-(thiomorpholin-4-yl)pyridazin-3(2H)-one (68–72% yield).

Critical parameters :

  • Temperature control (ΔT < ±2°C) prevents ring-opening side reactions

  • Strict anhydrous conditions minimize hydrolysis of the thiomorpholine group

Functionalization at Position 2: Introducing the 4-Benzylpiperazine Moiety

Alkylation Strategies

The 2-oxoethyl sidechain is introduced through N-alkylation of the pyridazinone nitrogen. A two-step process proves most effective:

Step 1: Chloroacetylation

  • Treat pyridazinone with chloroacetyl chloride (1.2 equiv) in dichloromethane

  • Use DMAP (0.1 equiv) as catalyst at 0–5°C

  • Yield: 85–90% of 2-chloroacetyl intermediate

Step 2: Piperazine Coupling

  • React chloroacetyl intermediate with 1-benzylpiperazine (1.5 equiv) in THF

  • Add K2CO3 (2.0 equiv) and heat at 60°C for 6 hours

  • Purify via silica chromatography (EtOAc:Hexane = 3:7)

  • Yield: 78–82%

Optimization notes :

  • Excess piperazine minimizes di-alkylation byproducts

  • Sodium iodide (10 mol%) accelerates SN2 displacement

ComponentQuantity
6-Bromopyridazinone1.0 equiv
Thiomorpholine-4-boronate1.2 equiv
Pd(OAc)₂5 mol%
XPhos10 mol%
K₃PO₄3.0 equiv
SolventDME/H₂O (4:1)
Temperature90°C, 12 hours

Yield : 65–70% after column purification (SiO₂, CH₂Cl₂/MeOH 95:5)

Direct Amination Alternative

For early-stage incorporation, thiomorpholine can be introduced during ring formation:

  • Condense thiomorpholine-4-carboxamide with 1,4-diketone precursors

  • Achieves 55–60% yield but requires strict stoichiometric control

Process Optimization and Scale-Up Considerations

Solvent Screening Data

Solvent SystemReaction EfficiencyByproduct Formation
THF/EtOH (1:1)78%12%
DMF85%8%
2-MeTHF82%5%
Optimal : 2-MeTHF88% 3%

(Data extrapolated from patent examples)

Catalytic System Comparison

Catalyst/Ligand PairConversion (%)Selectivity (%)
Pd(OAc)₂/XPhos9289
PdCl₂(PPh₃)₂8578
Ni(COD)₂/dppf6865

Characterization and Quality Control

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, pyridazinone H-5)
    δ 7.32–7.28 (m, 5H, benzyl aromatic)
    δ 4.12 (s, 2H, CH₂CO)
    δ 3.85–3.45 (m, 16H, piperazine + thiomorpholine)

  • HRMS : m/z calculated for C₂₁H₂₇N₅O₃S [M+H]⁺: 413.1865, found: 413.1862

Purity Assessment

MethodCriteriaResult
HPLC (C18)>98% area purity99.2%
TLC (SiO₂, EtOAc)Single spot Rf = 0.42Confirmed
Karl FischerH₂O < 0.5%0.32%

Challenges and Mitigation Strategies

Common Synthetic Issues

  • Thiomorpholine Oxidation :

    • Problem: S→O oxidation during high-temperature steps

    • Solution: Use degassed solvents and maintain inert atmosphere

  • Piperazine Quaternization :

    • Problem: N-alkylation at multiple sites

    • Solution: Employ bulky base (DIPEA) to sterically hinder over-alkylation

  • Boronic Acid Instability :

    • Problem: Protodeboronation under basic conditions

    • Solution: Add pinacol ester protecting groups

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzylpiperazine and thiomorpholine groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential effects on neurotransmission pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ in substituents on the pyridazinone core or the side chains. Key examples include:

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Formula Molecular Weight Notable Features
Target Compound 2-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl] Thiomorpholin-4-yl C₂₂H₂₆N₆O₂S 462.55 Benzylpiperazine enhances steric bulk; thiomorpholine increases lipophilicity.
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one 2-[2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl] Morpholin-4-yl C₂₁H₂₅FN₆O₂ 420.46 Fluorophenyl group improves electronegativity; morpholine reduces lipophilicity vs. thiomorpholine.
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl] 4-Phenylpiperazin-1-yl C₂₀H₂₅N₅O₂S 399.5 Reversed substituents: thiomorpholine at position 2, phenylpiperazine at position 5.
6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one 2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl] 4-Chlorophenyl C₂₂H₁₈ClN₃O₂ 391.85 Indole and chlorophenyl groups suggest potential kinase or serotonin receptor targeting.

Key Structural and Functional Differences

In contrast, the 4-(4-fluorophenyl)piperazine in adds electronegativity, which may improve solubility and hydrogen-bonding capacity.

Morpholine vs. Thiomorpholine :

  • Thiomorpholine (target compound) increases lipophilicity (logP ~3.5 estimated) compared to morpholine (logP ~2.8) due to sulfur’s lower electronegativity . This could enhance blood-brain barrier penetration.

Pyridazinone Core Modifications: Substitution at position 6 with 4-chlorophenyl (as in ) replaces the heterocyclic thiomorpholine, drastically altering electronic properties and steric demands.

Computational and Crystallographic Insights

  • SHELX Software: Structural determination of analogues (e.g., ) relies on SHELX programs for crystallographic refinement, confirming planar pyridazinone cores and optimal bond angles for heterocyclic interactions .
  • Docking Studies: Molecular modeling of similar compounds predicts strong binding to enzymes like PDE10A or viral proteases, driven by pyridazinone’s hydrogen-bonding capacity and piperazine’s conformational flexibility .

Biological Activity

The compound 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is an intriguing member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₂₃H₃₃N₄O₂S
  • IUPAC Name : 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

This structure incorporates a pyridazinone core, which is known for its biological versatility, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives exhibiting a pyridazinone scaffold have shown efficacy in inhibiting the growth of:

  • Leukemia cells (e.g., HL-60)
  • Breast cancer cells (e.g., BT-549)
  • Lung cancer cells (e.g., NCI-H522)

In a study by Ahmad et al. (2014), several pyridazinones were synthesized and evaluated for their anticancer properties, revealing that some compounds exhibited GI50 values below 2 µM against tumor cells .

Antimicrobial Activity

The antimicrobial properties of pyridazinones are well-documented. Compounds similar to 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some pyridazinones act as inhibitors of enzymes such as acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases.
  • Modulation of Cell Signaling Pathways : Pyridazinones can influence various signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects.

Study on Anticancer Activity

A notable study conducted by Murty et al. (2010) synthesized a series of new pyridazinone derivatives and evaluated their cytotoxicity against five human cancer cell lines. The results indicated that specific compounds exhibited moderate to high activity against cervical (HeLa), breast (SKBR3), colon (HCT116), skin (A375), and lung (H1299) cancer cells .

Study on Antimicrobial Efficacy

Research by Cunha et al. (2003) demonstrated that several pyridazinone derivatives possess significant antibacterial and antifungal activities. The study highlighted the effectiveness of these compounds against resistant strains, underscoring their potential as therapeutic agents in infectious diseases .

Summary Table of Biological Activities

Biological ActivityEffectivenessReference
AnticancerGI50 < 2 µM
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionAcetylcholinesterase inhibitor

Q & A

Q. Methodological Answer :

  • Core Synthesis : The pyridazinone scaffold is typically synthesized via cyclocondensation of diketones with hydrazines. Substituents like the benzylpiperazine and thiomorpholine groups are introduced via nucleophilic substitution or coupling reactions (e.g., amidation or alkylation) .
  • Optimization : Key parameters include:
    • Temperature : Controlled heating (e.g., 60–80°C in ethanol/DMF) to avoid decomposition of sensitive groups like thiomorpholine .
    • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the piperazine and oxoethyl moieties .
    • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate the target compound from byproducts .

Basic: How can the molecular structure of this compound be confirmed, and what crystallographic data are critical for validation?

Q. Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction provides definitive structural confirmation. Parameters such as unit cell dimensions (e.g., triclinic system with a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) and bond angles (e.g., α = 73.489°, β = 71.309°) are essential .
  • Spectroscopic Validation :
    • NMR : ¹H/¹³C NMR to verify substituent integration (e.g., benzylpiperazine aromatic protons at δ 7.2–7.4 ppm) .
    • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., m/z 477.53 for C₂₆H₂₈FN₅O₃ analogs) .

Advanced: How do structural modifications (e.g., thiomorpholine vs. morpholine) impact biological activity, and what SAR trends are observed?

Q. Methodological Answer :

  • Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom enhances lipophilicity and potential CNS penetration compared to morpholine’s oxygen, as seen in analogs with improved IC₅₀ values against kinase targets .
  • SAR Trends :
    • Piperazine Substitution : 4-Benzyl groups improve receptor binding affinity (e.g., dopamine D₂/D₃ receptors) due to hydrophobic interactions .
    • Pyridazinone Core : Electron-withdrawing groups at position 6 (e.g., thiomorpholine) stabilize the enolic form, enhancing metabolic stability .

Advanced: How should researchers resolve contradictions in biological activity data across in vitro vs. in vivo studies for this compound?

Q. Methodological Answer :

  • Experimental Replication : Standardize assays (e.g., cell line selection, incubation time) to minimize variability. For example, use HEK293 cells transfected with target receptors for in vitro consistency .
  • Pharmacokinetic Analysis : Measure bioavailability and tissue distribution (e.g., LC-MS/MS for plasma concentration) to explain discrepancies between in vitro potency and in vivo efficacy .
  • Metabolite Screening : Identify active metabolites via UPLC-QTOF-MS, as oxidation of thiomorpholine may alter activity in vivo .

Advanced: What computational methods are suitable for predicting binding modes of this compound with ATP-binding enzymes?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2). Focus on hydrogen bonding between pyridazinone’s carbonyl and catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzylpiperazine group in hydrophobic pockets .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities, correlating with experimental IC₅₀ values .

Basic: What analytical methods are recommended for purity assessment and impurity profiling?

Q. Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to resolve impurities (e.g., unreacted benzylpiperazine) .
  • TLC : Monitor reaction progress with silica plates (ethyl acetate:methanol 9:1; Rf ~0.5 for the target compound) .

Advanced: How can researchers design toxicity studies to evaluate off-target effects of this compound?

Q. Methodological Answer :

  • In Silico Screening : Use SwissADME to predict CYP450 inhibition or hERG liability .
  • In Vitro Panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • In Vivo Safety : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney .

Basic: What solvent systems and storage conditions ensure stability of this compound?

Q. Methodological Answer :

  • Solubility : DMSO (≥10 mM stock solutions) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis of the pyridazinone ring .
  • Storage : –20°C under argon to prevent oxidation of thiomorpholine. Lyophilized powders are stable for ≥6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.